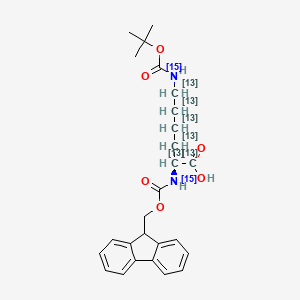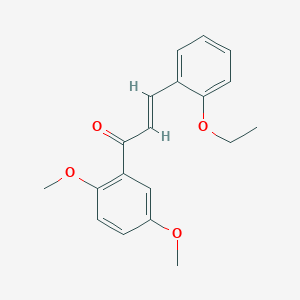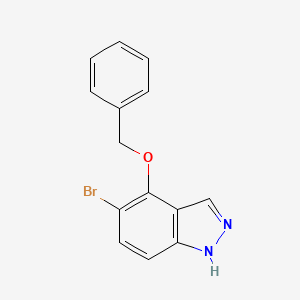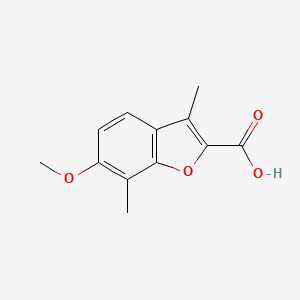
Cinchonan-9-amine, (8a,9S)-
Übersicht
Beschreibung
“Cinchonan-9-amine, (8a,9S)-” is an alkaloid that belongs to the quinoline family of compounds. It has a molecular weight of 293.41 . The IUPAC name is (1S)-quinolin-4-yl ((2S)-5-vinylquinuclidin-2-yl)methanamine .
Synthesis Analysis
The synthesis of primary amines derived from 9-amino (9-deoxy) epi cinchona alkaloids, which are valuable catalysts used in the asymmetric functionalization of carbonyl compounds, has been described in two procedures . The first approach involves a one-pot synthesis of four cinchona-based analogs from the alkaloids quinine (QN), quinidine (QD), dihydroquinine (DHQN), and dihydroquinidine (DHQD), respectively, performed by means of a Mitsunobu reaction to introduce an azide group, followed by reduction and hydrolysis . The second approach, more convenient for scale-up, involves the selective reduction of azides, formed from the O-mesylated derivatives of QN and QD, with LiAlH4 .Molecular Structure Analysis
The molecular formula of “Cinchonan-9-amine, (8a,9S)-” is C19H23N3 . The InChI code is 1S/C19H23N3/c1-2-13-12-22-10-8-14 (13)11-18 (22)19 (20)16-7-9-21-17-6-4-3-5-15 (16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13?,14?,18-,19-/m0/s1 .Physical And Chemical Properties Analysis
“Cinchonan-9-amine, (8a,9S)-” is a solid substance . It should be stored at 4°C, protected from light, and under nitrogen .Wissenschaftliche Forschungsanwendungen
1. Catalytic Applications in Asymmetric Synthesis
Cinchonan-9-amine derivatives have been extensively studied for their role as catalysts in asymmetric synthesis. The primary amines derived from cinchona alkaloids exhibit remarkable efficacy in catalyzing various reactions involving carbonyl compounds. These include Michael addition reactions, cycloaddition reactions, and enamine catalysis of carbonyl compounds, achieving high stereoselectivities (Chen, 2008).
2. Organocatalysis
Cinchonan-9-amine derivatives have emerged as powerful organocatalysts. They have been used in enantioselective organic reactions, showing complementary or superior effects compared to secondary amine-mediated transformations. Their application spans a wide range of reactions, demonstrating their versatility and effectiveness as catalysts (Xu, Luo, & Lu, 2009).
3. Synthesis of Chiral Compounds
These compounds play a significant role in the synthesis of chiral molecules, which are crucial in various fields, including pharmaceuticals. For instance, cinchonan-9-amine-based catalysts have been used for the enantioselective synthesis of chiral γ-amino acid derivatives, a class of compounds with significant biological importance (Shen, Sun, & Ye, 2011).
4. Chiral Recognition and Analytical Applications
In the realm of chiral recognition, cinchonan-9-amine derivatives have been employed as effective agents in nuclear magnetic resonance (NMR) spectroscopy, demonstrating their utility in the enantioselective analysis of various substrates (Rudzińska-Szostak et al., 2015).
5. Expanding Synthetic Methodologies
Their use has also expanded synthetic methodologies, enabling the stereoselective functionalization of sterically hindered carbonyl compounds, which traditional approaches struggled to address effectively (Duan & Li, 2014).
6. Asymmetric Transfer Hydrogenation
Cinchonan-9-amine derivatives have been applied in asymmetric transfer hydrogenation processes, both in iridium and rhodium catalytic systems, with excellent enantioselectivities and conversions, particularly in the reduction of aromatic ketones (He et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that cinchona alkaloids, which this compound is a part of, have a significant impact on human civilization .
Mode of Action
It is generally assumed that cinchona alkaloids prevent the polymerization of the toxic hematin formed by the degradation of hemoglobin in erythrocytes to hemozoin .
Biochemical Pathways
It is known that cinchona alkaloids have a broad range of applications, including in enantioselective chromatography, novel biological activities, and several useful transformations .
Pharmacokinetics
The compound’s molecular weight is known to be 43281 , which may influence its bioavailability.
Result of Action
It is known that cinchona alkaloids have a significant impact on human civilization, with applications in stereochemistry and asymmetric synthesis .
Eigenschaften
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIKKYERYJBJZ-LSOMNZGLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinchonan-9-amine, (8a,9S)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol](/img/structure/B3157539.png)

![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)
![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B3157559.png)








